Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate
Overview
Description
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Benzofuran compounds are known to interact with a variety of biochemical pathways, but the exact pathways and their downstream effects for this specific compound require further investigation .
Pharmacokinetics
It is reported that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.89 (iLOGP) and 1.1 (XLOGP3), which can impact its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the free radical cyclization cascade, which is effective for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or other reductions.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for halogenation) and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce different amino derivatives.
Scientific Research Applications
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Its derivatives are being explored for their anti-tumor, antibacterial, and anti-viral properties.
Industry: It can be used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its amino and ester functional groups make it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
methyl 7-amino-2,3-dihydro-1-benzofuran-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-3H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOBMHKYAWLBMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCOC2=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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